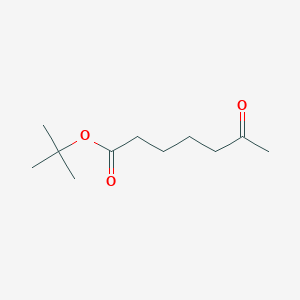
tert-Butyl 6-oxoheptanoate
Número de catálogo B8663293
Peso molecular: 200.27 g/mol
Clave InChI: JMMVPQWWMIXKSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08642592B2
Procedure details


10.0 g (about 90% pure, 62.4 mmol) of 6-oxoheptanoic acid were initially charged in 71.8 ml of cyclohexane, and 20.46 g (93.6 mmol) of tert-butyl 2,2,2-trichloroacetimidate and 15 ml of dichloromethane were added. At −10° C. 0.55 ml (6.24 mmol) of trifluoromethanesulfonic acid were slowly added dropwise to the solution. The resulting suspension was stirred overnight with warming to RT. The insoluble precipitate was then removed by filtration. The filtrate was washed twice with sodium bicarbonate solution and with saturated sodium chloride solution, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1). On standing overnight, a solid precipitated from the product obtained in this manner. This solid was removed by filtration with suction and discarded. The target product, obtained in the form of the filtrate, was not purified any further. This gave 4.51 g (36.1% of theory) of the title compound.





Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].ClC(Cl)(Cl)C(=N)O[C:15]([CH3:18])([CH3:17])[CH3:16].ClCCl.FC(F)(F)S(O)(=O)=O>C1CCCCC1>[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CCCCC(=O)O)C
|
|
Name
|
|
|
Quantity
|
71.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
20.46 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(OC(C)(C)C)=N)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At −10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble precipitate was then removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed twice with sodium bicarbonate solution and with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
On standing overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid precipitated from the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in this manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was removed by filtration with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The target product, obtained in the form of the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was not purified any further
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C(CCCCC(=O)OC(C)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
